

The Biological Activity of Monooctyl Phthalated4: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Monooctyl Phthalate-d4 (MOP-d4) is the deuterated form of Monooctyl Phthalate (MOP), a monoester metabolite of the diester phthalate, Di-n-octyl phthalate (DNOP). While MOP-d4 is primarily synthesized for use as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods for the accurate quantification of MOP, its biological activity is presumed to be identical to that of the non-deuterated parent compound.[1][2][3][4][5] The substitution of four hydrogen atoms with deuterium on the phthalic acid ring does not typically alter the molecule's interaction with biological systems.[4] This guide provides a comprehensive overview of the known biological activities of Monooctyl Phthalate, drawing from studies on MOP and structurally related phthalate monoesters.

The primary biological activities of interest for phthalate monoesters like MOP include their potential as endocrine-disrupting chemicals and their ability to activate peroxisome proliferator-activated receptors (PPARs).[6][7][8][9] Concerns over the adverse health effects of phthalates, such as reproductive and developmental toxicity, have led to their regulation in many consumer products.[10][11][12][13]

# Core Biological Activities Endocrine Disruption



Phthalates are a well-documented class of endocrine-disrupting chemicals that can interfere with the body's hormonal systems. The primary mechanisms of endocrine disruption by phthalates include estrogenic, anti-androgenic, and thyroid-disrupting activities.

One study investigating the in vitro estrogenic activity of a range of phthalate esters and their metabolites found that mono-n-octyl phthalate was inactive in a recombinant yeast screen and a mitogenic assay using estrogen-responsive human breast cancer cells.[14] However, other phthalates with different alkyl chain lengths have demonstrated estrogenic or anti-androgenic effects.[10][14][15][16] For instance, butyl benzyl phthalate (BBP) has shown estrogenic activity, while di(n-butyl) phthalate (DBP) and bis(2-ethylhexyl) phthalate (DEHP) have exhibited enhanced-estrogenic activity in transgenic medaka eleutheroembryos.[10] The structure of the alkyl side chain plays a crucial role in determining the endocrine-disrupting potential of phthalates.[17]

# Peroxisome Proliferator-Activated Receptor (PPAR) Activation

Phthalate monoesters are known to be ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate gene expression involved in lipid metabolism, inflammation, and cellular differentiation.[6][7][8][9][18] The activation of PPARs, particularly PPARα and PPARγ, is a key mechanism underlying the biological effects of many phthalates.[6][7][8]

Studies on various phthalate monoesters have shown that the potency and efficacy of PPARα and PPARγ activation increase with the length of the alkyl side chain.[7][9] Mono(2-ethylhexyl) phthalate (MEHP), a metabolite of DEHP, is a potent activator of both mouse and human PPARα and PPARγ.[8] While direct data on MOP's PPAR activation is limited, given the structural similarities and the trend of increasing activity with side-chain length, it is plausible that MOP also acts as a PPAR agonist. The activation of PPARs by phthalates can lead to downstream effects on lipid metabolism and may be linked to their observed toxicity in rodent livers.[6]

### **Antimycobacterial Activity**

Interestingly, Monooctyl Phthalate has been reported to exhibit antimycobacterial activity, with a Minimum Inhibitory Concentration (MIC) of 20 µg/mL.[4] This suggests a potential for MOP to



interfere with biological pathways specific to mycobacteria, an area that warrants further investigation.

## **Quantitative Data Summary**

The following tables summarize the available quantitative data on the biological activity of Monooctyl Phthalate and related compounds.

Table 1: Antimycobacterial Activity of Monooctyl Phthalate

Compound	Organism	Assay	Endpoint	Value	Reference
Monooctyl Phthalate	Mycobacteriu m sp.	Not Specified	MIC	20 μg/mL	[4]

Table 2: In Vitro Estrogenic Activity of Phthalate Monoesters

Compound	Assay System	Endpoint	Result	Reference
Mono-n-octyl phthalate	Recombinant yeast screen	Estrogenic Activity	Inactive	[14]
Mono-n-octyl phthalate	Human breast cancer cell mitogenic assay	Estrogenic Activity	Inactive	[14]
Mono-butyl phthalate	Recombinant yeast screen	Estrogenic Activity	Inactive	[14]
Mono-benzyl phthalate	Recombinant yeast screen	Estrogenic Activity	Inactive	[14]
Mono-ethylhexyl phthalate	Recombinant yeast screen	Estrogenic Activity	Inactive	[14]

Table 3: PPAR Activation by Phthalate Monoesters



Compound	Receptor	Cell Line	Assay	EC50 (µM)	Reference
Mono-(2- ethylhexyl) phthalate (MEHP)	Mouse PPARα	cos	Transcription al Activation	0.6	[8]
Mono-(2- ethylhexyl) phthalate (MEHP)	Human PPARα	cos	Transcription al Activation	3.2	[8]
Mono-(2- ethylhexyl) phthalate (MEHP)	Mouse PPARy	cos	Transcription al Activation	10.1	[8]
Mono-(2- ethylhexyl) phthalate (MEHP)	Human PPARy	cos	Transcription al Activation	6.2	[8]
Monobenzyl phthalate (MBzP)	Mouse PPARα	cos	Transcription al Activation	21	[8]
Monobenzyl phthalate (MBzP)	Human PPARα	COS	Transcription al Activation	30	[8]
Monobenzyl phthalate (MBzP)	Mouse PPARy	cos	Transcription al Activation	75-100	[8]
Monobenzyl phthalate (MBzP)	Human PPARy	COS	Transcription al Activation	75-100	[8]

# **Experimental Protocols**



## **Zebrafish Embryo Toxicity Test**

This protocol is adapted from studies on the acute toxicity of various phthalates.[10]

- Organism: Healthy zebrafish (Danio rerio) embryos at the 4–128 cell stage.
- Exposure: Static exposure in 24-well plates, with one embryo per well.
- Test Compounds: Phthalates are dissolved in a solvent (e.g., 0.1% methanol) and diluted to the desired concentrations in embryo medium.
- Concentrations: A range of concentrations is tested (e.g., 0.01 to 500 ppm). Solvent and blank controls are included.
- Duration: 72 hours.
- Endpoints: Mortality is the primary endpoint. The lethal concentration 50 (LC50) is calculated from the mortality-dose response curve. Sub-lethal endpoints such as tail curvature, necrosis, cardio edema, and lack of touch response are also observed.

# Estrogen-Responsive Transgenic Medaka (Oryzias melastigma) Eleutheroembryos Assay

This protocol is used to assess the in vivo estrogenic activity of compounds.[10]

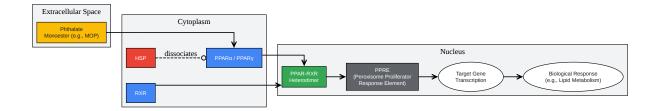
- Organism: ChgH-EGFP transgenic medaka (Oryzias melastigma) eleutheroembryos, which express Green Fluorescent Protein (GFP) under the control of an estrogen-responsive element.
- Exposure: Static exposure in 24-well plates.
- Test Compounds: Phthalates are dissolved in a solvent and diluted to the desired concentrations.
- Procedure for Estrogenic Activity: Eleutheroembryos are exposed to various concentrations of the test compound for 24 hours.



- Procedure for Enhanced-Estrogenic Activity: Eleutheroembryos are co-exposed to a fixed concentration of 17β-estradiol (E2) and various concentrations of the test compound for 24 hours.
- Endpoint: The intensity of green fluorescence in the liver of the eleutheroembryos is measured. A significant increase in fluorescence compared to the control indicates estrogenic or enhanced-estrogenic activity.

## Signaling Pathways and Logical Relationships

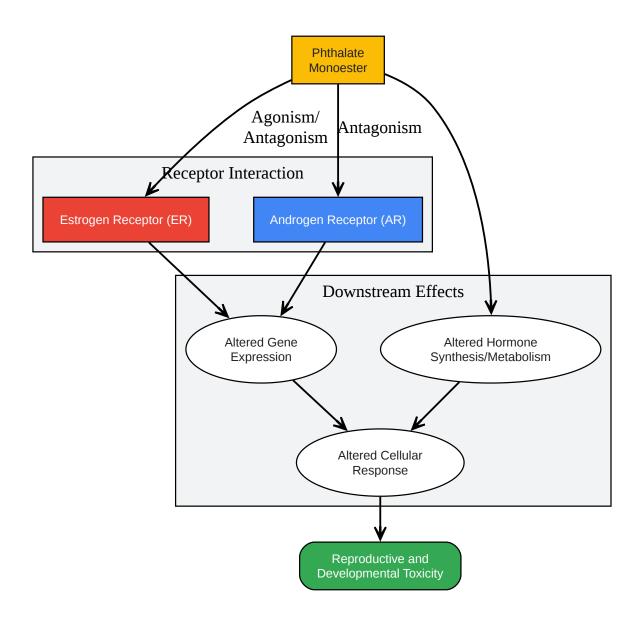
The following diagrams illustrate the potential signaling pathways affected by phthalate monoesters and a general workflow for assessing their toxicity.



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Caption: Generalized PPAR activation pathway by phthalate monoesters.

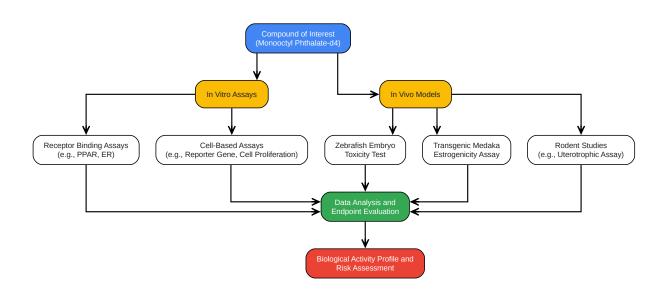




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Caption: Potential endocrine disruption mechanisms of phthalates.





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Caption: Workflow for assessing the biological activity of phthalates.

### Conclusion

While **Monooctyl Phthalate-d4** is primarily utilized as an analytical standard, its biological activity is expected to mirror that of Monooctyl Phthalate. The available evidence, largely from studies on structurally similar phthalate monoesters, suggests that the primary biological activities of MOP are likely related to endocrine disruption and PPAR activation. Although one in vitro study showed MOP to be inactive as an estrogenic compound, the broader class of phthalates exhibits a range of endocrine-disrupting effects. Furthermore, the potential for MOP to activate PPARs, based on structure-activity relationships, warrants further investigation. The reported antimycobacterial activity of MOP also presents a novel area for future research. A comprehensive understanding of the biological profile of Monooctyl Phthalate requires further direct experimental evaluation using a battery of in vitro and in vivo assays.



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